molecular formula C8H9BrN2O4 B1457199 3-Bromo-2-(2-methoxyethoxy)-5-nitropyridine CAS No. 1198319-46-8

3-Bromo-2-(2-methoxyethoxy)-5-nitropyridine

Cat. No.: B1457199
CAS No.: 1198319-46-8
M. Wt: 277.07 g/mol
InChI Key: OABOROOTMFAYDL-UHFFFAOYSA-N
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Description

3-Bromo-2-(2-methoxyethoxy)-5-nitropyridine is an organic compound with the molecular formula C8H9BrN2O3 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a bromine atom at the third position, a methoxyethoxy group at the second position, and a nitro group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(2-methoxyethoxy)-5-nitropyridine typically involves multi-step organic reactions. One common method includes the bromination of 2-(2-methoxyethoxy)-5-nitropyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(2-methoxyethoxy)-5-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium, copper).

    Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Amino derivatives with the nitro group reduced to an amino group.

    Oxidation: Aldehydes or carboxylic acids formed from the oxidation of the methoxyethoxy group.

Scientific Research Applications

3-Bromo-2-(2-methoxyethoxy)-5-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the design of bioactive compounds.

    Medicine: Explored for its potential therapeutic applications. Derivatives of this compound may act as inhibitors of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2-methoxyethoxy)-5-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group allows for potential redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular effects. The bromine atom and methoxyethoxy group may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-(2-methoxyethoxy)phenol: Similar structure but with a phenol group instead of a nitro group.

    3-Bromo-2-methoxy-5-methylphenylboronic acid: Contains a boronic acid group and a methyl group instead of a nitro group.

    2-Bromo-3-methoxythiophene: A thiophene derivative with a bromine and methoxy group.

Uniqueness

3-Bromo-2-(2-methoxyethoxy)-5-nitropyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity The presence of both a nitro group and a bromine atom allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis

Properties

IUPAC Name

3-bromo-2-(2-methoxyethoxy)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O4/c1-14-2-3-15-8-7(9)4-6(5-10-8)11(12)13/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABOROOTMFAYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-methoxyethanol (8.81 g, 9.13 ml, 116 mmol) in anhydrous THF (150ml) was added sodium hydride (4.63 g, 116 mmol) under nitrogen at 5° C. or below and the reaction mixture was stirred at 25° C. for 1 h. Then 3-bromo-2-chloro-5-nitropyridine (CAN 5470-17-7) (25 g, 105 mmol) was added drop wise at 25° C. and stirred at 25° C. for 1 h. Ice-water (150 ml) was added to the reaction mixture and extracted with ethyl acetate (500 mL). The combined organic layers was washed with water and brine, dried over Na2SO4 and evaporated under reduced pressure to get the crude residue (25.7 g). The crude was purified by column chromatography (15% ethyl acetate/hexane) to get the desired product (21.6 g, 74%) as light yellow solid; GC/MS (FID/EI): 100%, 276.0 (M)+.
Quantity
9.13 mL
Type
reactant
Reaction Step One
Quantity
4.63 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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